molecular formula C15H21FN2O2S B2896762 N-{1-[(2-fluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide CAS No. 2415472-61-4

N-{1-[(2-fluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide

Cat. No. B2896762
CAS RN: 2415472-61-4
M. Wt: 312.4
InChI Key: ADNSMMGEHLPRAX-UHFFFAOYSA-N
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Description

N-{1-[(2-fluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the class of piperidine sulfonamide derivatives.

Mechanism of Action

The mechanism of action of N-{1-[(2-fluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide involves the inhibition of various enzymes and proteins that are involved in the progression of various diseases. It has been found to inhibit the activity of protein kinases, which play a crucial role in the growth and proliferation of cancer cells. It has also been found to inhibit the activity of acetylcholinesterase, which is involved in the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
N-{1-[(2-fluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which leads to the death of cancer cells. It has also been found to improve cognitive function in patients with Alzheimer's disease by inhibiting the activity of acetylcholinesterase.

Advantages and Limitations for Lab Experiments

The advantages of using N-{1-[(2-fluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide in lab experiments include its high potency and specificity. It has also been found to have a low toxicity profile, making it a safe compound to use in lab experiments. The limitations of using N-{1-[(2-fluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide in lab experiments include its high cost and limited availability.

Future Directions

There are several future directions for the study of N-{1-[(2-fluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide. One future direction is the study of its potential applications in the treatment of other diseases such as multiple sclerosis and Huntington's disease. Another future direction is the development of more efficient synthesis methods to increase the yield and reduce the cost of N-{1-[(2-fluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide. Additionally, the study of the mechanism of action of N-{1-[(2-fluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide can provide valuable insights into the development of new drugs for the treatment of various diseases.
Conclusion:
In conclusion, N-{1-[(2-fluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide is a synthetic compound that has potential applications in various fields. It has been extensively studied for its potential use in the treatment of various diseases and as a chemical probe in the study of various biological processes. The development of more efficient synthesis methods and the study of its mechanism of action can provide valuable insights into the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of N-{1-[(2-fluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide involves the reaction of piperidine with 2-fluorobenzyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then reacted with cyclopropanesulfonyl chloride to obtain the final product. This method is widely used in the synthesis of N-{1-[(2-fluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide due to its simplicity and high yield.

Scientific Research Applications

N-{1-[(2-fluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide has been extensively studied for its potential applications in various fields. It has been found to have a significant role in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a chemical probe in the study of various biological processes.

properties

IUPAC Name

N-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O2S/c16-15-4-2-1-3-12(15)11-18-9-7-13(8-10-18)17-21(19,20)14-5-6-14/h1-4,13-14,17H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNSMMGEHLPRAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2CCN(CC2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[(2-fluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide

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